molecular formula C12H16O3 B8645943 2-Isopropyl-4,5-dimethoxy-benzaldehyde

2-Isopropyl-4,5-dimethoxy-benzaldehyde

Cat. No.: B8645943
M. Wt: 208.25 g/mol
InChI Key: ZXQXOLULQODCPQ-UHFFFAOYSA-N
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Description

2-Isopropyl-4,5-dimethoxy-benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core substituted with an isopropyl group at position 2 and methoxy groups at positions 4 and 5 (Fig. 1). Its molecular formula is C₁₂H₁₆O₃, and it belongs to a class of methoxy-substituted benzaldehyde derivatives. The compound’s structure suggests moderate steric hindrance due to the isopropyl group and electron-donating effects from the methoxy substituents, which may influence its reactivity in organic syntheses, such as electrophilic aromatic substitution or condensation reactions.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4,5-dimethoxy-2-propan-2-ylbenzaldehyde

InChI

InChI=1S/C12H16O3/c1-8(2)10-6-12(15-4)11(14-3)5-9(10)7-13/h5-8H,1-4H3

InChI Key

ZXQXOLULQODCPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1C=O)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

The bromomethyl group in 4-(Bromomethyl)benzaldehyde (C₈H₇BrO) introduces a leaving group, enabling nucleophilic substitution reactions, unlike the electron-donating methoxy groups in the target compound .

In contrast, 4-(Bromomethyl)benzaldehyde lacks bulky substituents, favoring faster electrophilic substitutions . Methoxy groups in the target compound activate the aromatic ring toward electrophiles but direct incoming substituents to meta/para positions due to the aldehyde’s deactivating nature.

Preparation Methods

Methoxylation Reaction

The dibrominated intermediate is subjected to nucleophilic aromatic substitution using sodium methoxide (NaOCH3NaOCH_3) in a polar aprotic solvent. This step replaces the bromine atoms with methoxy groups, producing 3,5-dimethoxy-4-isopropylbenzaldehyde . The reaction proceeds under mild conditions (ambient temperature to 60°C), with yields exceeding 70% in optimized setups. Notably, this method avoids harsh reagents, making it industrially viable.

Methylation, Reduction, and Oxidation Approach

Methylation of 3,5-Dihydroxy-4-isopropylbenzoic Acid

This route starts with 3,5-dihydroxy-4-isopropylbenzoic acid , which is methylated using dimethyl sulfate ((CH3O)2SO2(CH_3O)_2SO_2) or methyl iodide (CH3ICH_3I) in the presence of a base such as potassium carbonate (K2CO3K_2CO_3). The reaction converts phenolic hydroxyl groups into methoxy substituents, yielding 3,5-dimethoxy-4-isopropylbenzoic acid methyl ester with >85% efficiency.

Reduction to Benzyl Alcohol

The methyl ester is reduced to 3,5-dimethoxy-4-isopropylbenzyl alcohol using lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4) in tetrahydrofuran (THF) or ethanol. This step typically achieves yields of 90–95% under reflux conditions (60–80°C).

Oxidation to Benzaldehyde

The benzyl alcohol intermediate is oxidized to the target aldehyde using a mixture of dimethyl sulfoxide (DMSO) and acetic anhydride (Ac2OAc_2O) at room temperature. This oxidation, analogous to the Swern mechanism, proceeds within 2–3 hours and delivers 3,5-dimethoxy-4-isopropylbenzaldehyde in 85% yield.

Comparative Analysis of Synthetic Methods

Reaction Efficiency and Scalability

The bromination-methoxylation method offers fewer steps (2–3 steps) and milder conditions, reducing energy consumption and operational costs. In contrast, the methylation-reduction-oxidation route requires five sequential steps but benefits from higher intermediate yields (>85% per step).

Industrial Applicability

Table 1: Key Parameters of Synthetic Methods

ParameterBromination-MethoxylationMethylation-Reduction-Oxidation
Starting Material4-Isopropylbenzaldehyde3,5-Dihydroxy-4-isopropylbenzoic acid
Number of Steps25
Typical Yield per Step70–80%85–95%
Hazardous ReagentsBromineDimethyl sulfate, LiAlH4LiAlH_4
ScalabilityHighModerate

Q & A

Q. Table 1: Example Synthesis Parameters

ParameterConditionReference
SolventAbsolute ethanol
CatalystGlacial acetic acid (5 drops)
Reaction Time4–6 hours reflux
WorkupReduced-pressure evaporation

What safety protocols are essential for handling 2-Isopropyl-4,5-dimethoxy-benzaldehyde?

Basic Research Question
While specific toxicity data for this compound may be limited, analogous benzaldehydes (e.g., brominated derivatives) require strict PPE (gloves, goggles), ventilation, and emergency protocols. Immediate actions include:

  • Eye exposure : Flush with water for 15 minutes and consult an ophthalmologist .
  • Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Storage : In airtight containers, away from oxidizers, under inert gas if reactive .

Which analytical techniques are most effective for characterizing purity and structural integrity?

Basic Research Question

  • GC-MS : Use DB-5 or HP-5 MS columns with temperature gradients (e.g., 50°C to 300°C at 10°C/min) for volatility assessment .
  • NMR : 1^1H and 13^13C NMR to confirm methoxy (-OCH3_3), isopropyl, and aldehyde groups.
  • Assay Methods : Hydroxylamine hydrochloride titration in alcohol to quantify aldehyde content (e.g., USP methods for analogous compounds) .

Q. Table 2: Analytical Parameters

TechniqueConditionsReference
GC-MSDB-5 column, 50–300°C gradient
Assay1 M hydroxylamine HCl in alcohol, 600 mg

How can contradictory data on its stability under varying pH or temperature be resolved?

Advanced Research Question
Conflicting stability data may arise from solvent interactions or degradation pathways. Design experiments to:

pH Stability : Incubate the compound in buffers (pH 3–11) at 25°C/37°C, monitoring aldehyde integrity via HPLC .

Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition points. For example, analogous benzaldehydes degrade near 150–200°C .

Light Exposure : Conduct UV-vis spectroscopy to detect photodegradation products .

What strategies enhance its utility in multi-step syntheses (e.g., heterocycle formation)?

Advanced Research Question
The aldehyde group enables Schiff base formation or nucleophilic additions. Optimize:

  • Protection/Deprotection : Use acetal protection for the aldehyde during harsh reactions .
  • Catalysis : Employ Lewis acids (e.g., ZnCl2_2) for imine formation .
  • Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) improve solubility for coupling reactions .

How can researchers design experiments to evaluate its biological activity?

Advanced Research Question

  • In Vitro Assays : Test antimicrobial activity via microdilution (e.g., MIC determination against S. aureus) .
  • Enzyme Inhibition : Use fluorescence-based assays to study interactions with cytochrome P450 isoforms .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) at 10–100 µM concentrations .

Q. Table 3: Bioactivity Study Design

Assay TypeProtocolReference
AntimicrobialMicrodilution (0.1–100 µg/mL)
Enzyme InhibitionFluorescence quenching (λex = 280 nm)
CytotoxicityMTT, 24–48 hr incubation

What computational methods predict its reactivity in novel reactions?

Advanced Research Question

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites .
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina .
  • Reaction Pathway Analysis : Use Gaussian or ORCA to model transition states for aldehyde-involved reactions .

How do substituents (isopropyl, methoxy) influence its spectroscopic properties?

Advanced Research Question

  • Methoxy Groups : Deshield aromatic protons in 1^1H NMR (δ 3.8–4.0 ppm) .
  • Isopropyl Group : Split signals in 13^13C NMR (δ 20–25 ppm for CH3_3, 30–35 ppm for CH) .
  • IR Spectroscopy : Aldehyde C=O stretch at ~1700 cm1^{-1}; methoxy C-O at ~1250 cm1^{-1} .

Notes

  • Avoid commercial sources (e.g., ) per guidelines.
  • Data synthesized from peer-reviewed studies and authoritative databases (PubChem, NIST) .
  • Methodologies emphasize reproducibility and mechanistic insight for academic rigor.

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